molecular formula C9H6O B1213515 1-phenylprop-2-yn-1-one CAS No. 3623-15-2

1-phenylprop-2-yn-1-one

Cat. No.: B1213515
CAS No.: 3623-15-2
M. Wt: 130.14 g/mol
InChI Key: JITPLZPWKYUTDM-UHFFFAOYSA-N
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Description

1-phenylprop-2-yn-1-one, also known as ethynyl phenyl ketone, is an organic compound with the molecular formula C₉H₆O. It is a yellow crystalline solid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a phenyl group and a propynone moiety, making it a valuable building block in various chemical reactions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-propyn-1-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been identified as an inhibitor of dopamine beta-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine . This interaction is crucial as it affects the levels of neurotransmitters in the brain, influencing various physiological processes. The compound’s ability to inhibit this enzyme is attributed to its structural similarity to the enzyme’s natural substrates, allowing it to bind effectively and block the enzyme’s activity.

Cellular Effects

The effects of 1-Phenyl-2-propyn-1-one on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting dopamine beta-hydroxylase, 1-Phenyl-2-propyn-1-one can alter the levels of norepinephrine and dopamine within cells, impacting neurotransmission and cellular communication . This can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis. Additionally, the compound’s interaction with other cellular proteins and enzymes can further modulate cellular activities and metabolic pathways.

Molecular Mechanism

At the molecular level, 1-Phenyl-2-propyn-1-one exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of dopamine beta-hydroxylase by binding to the enzyme’s active site . This binding prevents the enzyme from converting dopamine to norepinephrine, thereby reducing the levels of norepinephrine in the brain. The compound’s structure allows it to fit into the enzyme’s active site, mimicking the natural substrate and blocking the enzyme’s activity. This inhibition can lead to downstream effects on neurotransmitter levels and associated physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-2-propyn-1-one can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenyl-2-propyn-1-one is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its potency and efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on dopamine beta-hydroxylase over extended periods, leading to sustained changes in cellular function and neurotransmitter levels.

Dosage Effects in Animal Models

The effects of 1-Phenyl-2-propyn-1-one in animal models are dose-dependent. At lower doses, the compound effectively inhibits dopamine beta-hydroxylase without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Studies in animal models have shown that there is a threshold dose above which the compound’s inhibitory effects are accompanied by toxic side effects. Careful dosage optimization is essential to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

1-Phenyl-2-propyn-1-one is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, which can be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of other metabolites, influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 1-Phenyl-2-propyn-1-one is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Transporters and binding proteins facilitate its movement within cells, ensuring its proper localization and distribution. The compound’s distribution within tissues can affect its overall efficacy and potency, as well as its potential side effects.

Subcellular Localization

The subcellular localization of 1-Phenyl-2-propyn-1-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. The compound’s presence in the cytoplasm allows it to effectively inhibit dopamine beta-hydroxylase and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenylprop-2-yn-1-one can be synthesized through several methods. One common method involves the reaction of benzaldehyde with ethynylmagnesium bromide in tetrahydrofuran (THF) at low temperatures, followed by oxidation . Another method includes the reaction of phenylacetylene with carbon monoxide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-phenylprop-2-yn-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-phenylprop-2-yn-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propyn-1-ol: Similar in structure but contains a hydroxyl group instead of a carbonyl group.

    1-Phenyl-1-propyne: Lacks the carbonyl group, making it less reactive in certain types of reactions.

    2-Propen-1-one, 1-phenyl-:

Uniqueness

1-phenylprop-2-yn-1-one is unique due to its triple bond and carbonyl group, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various complex organic molecules .

Properties

IUPAC Name

1-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITPLZPWKYUTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189780
Record name 3-Oxo-3-phenylpropyne
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3623-15-2
Record name 3-Oxo-3-phenylpropyne
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiolophenone
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Record name 3-Oxo-3-phenylpropyne
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Record name 1-Phenyl-2-propyn-1-one
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Record name 3-OXO-3-PHENYLPROPYNE
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Synthesis routes and methods I

Procedure details

A solution of 1-phenyl-2-propyne-1-ol (34.2 g) in 50 ml acetone is cooled down to 0°, stirred under N2 and treated dropwise, over a period of 3 hours with a solution of chromium trioxide (17.5 g) in water (50 ml) and concentrated sulfuric acid (14.8 ml), keeping the temperature below 5° at all times. After the addition is complete, the mixture is stirred for another hour at 5°. The reaction mixture is then diluted with water (100 ml) and extracted with two 250-ml portions of ether. The organic extracts are combined, dried over anhydrous sodium sulfate, filtered and stripped to give a yellow product. A small amount dried on a porous plate gives a m.p. of 45°-47°.
Quantity
34.2 g
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reactant
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50 mL
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100 mL
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50 mL
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14.8 mL
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solvent
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17.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 1-phenylprop-2-yn-1-one?

A1: this compound has the molecular formula C9H6O and consists of a benzene ring (phenyl group) connected to a propynone moiety.

Q2: What spectroscopic data is available for this compound?

A2: The compound's structure has been confirmed through techniques like 1H-NMR, 13C-NMR, and IR spectroscopy. []

Q3: How does this compound react with alcohols under photochemical conditions?

A3: Upon irradiation with UV light in the presence of alcohols, this compound undergoes a cyclization reaction to form 2,5-disubstituted furans. This reaction proceeds through a C-C bonded intermediate formed by the addition of the alcohol to the acetylenic ketone. [, ]

Q4: Can this compound react with amines?

A4: Yes, similar to its reaction with alcohols, this compound reacts with amines under photochemical conditions. For instance, it reacts with diethylamine to yield a pyrrole derivative through a C-N bonded intermediate. []

Q5: Does this compound participate in Michael addition reactions?

A5: Yes, this compound acts as a Michael acceptor. For example, it undergoes three consecutive Michael additions in pressurized hot water, leading to the formation of 1,3,5-tribenzoylbenzene. []

Q6: How does the reaction rate of Michael addition vary with substituents on the phenyl ring of this compound?

A6: Studies show that electron-withdrawing substituents on the phenyl ring, like p-chloro, enhance the reaction rate of the Michael addition, while electron-donating substituents, such as p-methyl, have a retarding effect. []

Q7: What is the role of water in the cyclotrimerization of this compound to 1,3,5-tribenzoylbenzene?

A7: The reaction does not proceed in the absence of water. Research suggests that water likely participates in the reaction mechanism, potentially by facilitating proton transfer steps. []

Q8: How does temperature affect the yield of 1,3,5-tribenzoylbenzene in the cyclotrimerization reaction of this compound?

A8: While higher temperatures generally increase the reaction rate, they can also lead to the formation of a side product, acetophenone. This competition decreases the overall yield of the desired 1,3,5-tribenzoylbenzene. []

Q9: Can this compound react with isocyanides?

A9: Yes, this compound reacts with isocyanides in a 1:2 or 2:2 ratio to form furan and difuropyran derivatives, respectively. []

Q10: Has this compound been used in chalcogen Baylis-Hillman reactions?

A10: Yes, this compound has been successfully employed in chalcogen Baylis-Hillman reactions. Specifically, it reacts with TiCl4 and Me2S to afford 2-(Z,E-chloromethylidene)-3-hydroxy-1-phenyl-5-organylpent-4-yn-1-ones. [, ]

Q11: Can this compound be used as a dienophile in Diels-Alder reactions?

A11: Yes, recent research demonstrates that this compound can act as a dienophile in Diels-Alder reactions when catalyzed by chiral cationic oxazaborolidine Lewis acids. []

Q12: What is unique about the Diels-Alder reaction of this compound compared to other dienophiles?

A12: Unlike typical Diels-Alder reactions with α,β-unsaturated aldehydes or ketones, the reaction with this compound does not require a hydrogen bond donor on the dienophile for high enantioselectivity. This suggests a different coordination mode with the catalyst. []

Q13: How does the structure of the diene affect the Diels-Alder reaction with this compound?

A13: Studies using various cyclic and acyclic dienes show that this compound consistently provides high enantioselectivity regardless of the diene's structure, highlighting the catalyst's control over stereochemistry. []

Q14: What computational studies have been performed to understand the reactivity of this compound?

A14: DFT calculations were performed to investigate the coordination mode of this compound with a Lewis acid (BF3). Results suggest a preference for syn-coordination, which may explain the observed enantioselectivity in the Diels-Alder reaction. []

Q15: Have any crystal structures been obtained to support the proposed mechanism of this compound in Diels-Alder reactions?

A15: Yes, X-ray crystal structures of BF3 complexes with similar acetylenic ketones confirm the syn-coordination geometry. Additionally, a crystal structure of a related oxazaborole complex supports the proposed transition state model. []

Q16: How does the reactivity of this compound with amines differ in protic and aprotic solvents?

A16: Kinetic studies indicate that the reaction of this compound with alicyclic secondary amines is faster in water than in acetonitrile. This difference is attributed to a tighter transition state in the aprotic solvent. []

Q17: What is the alpha-effect in the context of this compound reactions?

A17: The alpha-effect refers to the enhanced reactivity of nucleophiles with lone pair electrons adjacent to the attacking atom. Studies show that hydrazine, an alpha-nucleophile, exhibits higher reactivity with this compound compared to other primary amines of similar basicity. []

Q18: How does the substituent on the phenyl ring of this compound influence the alpha-effect?

A18: Research shows that electron-donating substituents on the phenyl ring increase the magnitude of the alpha-effect, suggesting a transition state where negative charge accumulates near the phenyl ring. []

Q19: What is the mechanism proposed for the reaction of this compound with hydrazine?

A19: Based on kinetic isotope effects and substituent effects, a mechanism involving a five-membered cyclic transition state stabilized by intramolecular hydrogen bonding has been proposed for the reaction with hydrazine. []

Q20: Has this compound been utilized in the synthesis of new heterocyclic compounds?

A20: Yes, it has been employed in the synthesis of new 1,3,4-thiadiazole derivatives. [, ] Also, a novel approach for synthesizing pyrrolecarbaldehyde with electron-deficient acetylene substituents utilized this compound. []

Q21: Can polymers be synthesized using this compound?

A21: Yes, this compound has shown promise in the synthesis of recyclable poly(dithioacetals). This polymerization exploits a dynamic ring-chain equilibrium in thiol-yne “click” polyaddition reactions. []

Q22: Are there any known applications of this compound in material science?

A22: While specific applications are still under investigation, the ability of this compound to form halogen bonds makes it a potential building block for supramolecular self-assembly and the design of functional materials. []

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